molecular formula C10H13BClNO3 B2445879 3-Chloro-5-morpholinophenylboronic acid CAS No. 2377607-81-1

3-Chloro-5-morpholinophenylboronic acid

Cat. No.: B2445879
CAS No.: 2377607-81-1
M. Wt: 241.48
InChI Key: MAZUNVIATKBXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-morpholinophenylboronic acid is an organic boronic acid compound with the molecular formula C₁₀H₁₃BClNO₃ and a molecular weight of 241.48 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a morpholine ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-morpholinophenylboronic acid typically involves the reaction of 3-chloro-5-bromophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-morpholinophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phenylboronic acids.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation reactions.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-5-morpholinophenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-morpholinophenylboronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The morpholine ring and chlorine atom provide additional sites for chemical modification, enhancing the compound’s versatility in synthesis.

Comparison with Similar Compounds

  • 3-Chloro-5-methoxyphenylboronic acid
  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Fluoro-5-morpholinophenylboronic acid

Comparison: 3-Chloro-5-morpholinophenylboronic acid is unique due to the presence of both a morpholine ring and a chlorine atom on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, 3-Chloro-5-methoxyphenylboronic acid has a methoxy group instead of a morpholine ring, which alters its electronic properties and reactivity . Similarly, 3-Chloro-5-fluorophenylboronic acid contains a fluorine atom, which affects its chemical behavior and applications .

Properties

IUPAC Name

(3-chloro-5-morpholin-4-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZUNVIATKBXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.